molecular formula C17H18N2O2S B5701708 N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide

N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide

Cat. No.: B5701708
M. Wt: 314.4 g/mol
InChI Key: NSNQIDQQLKDXHG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline to form N-acetylaniline.

    Introduction of the Benzylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
  • N-[3-(acetylamino)phenyl]-2-(methylamino)acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(benzylsulfanyl)acetamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13(20)18-15-8-5-9-16(10-15)19-17(21)12-22-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNQIDQQLKDXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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